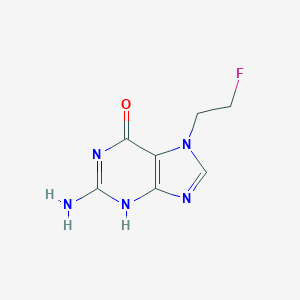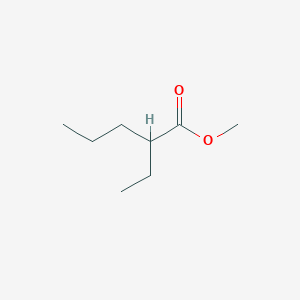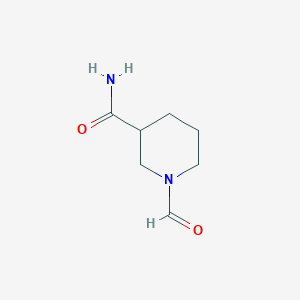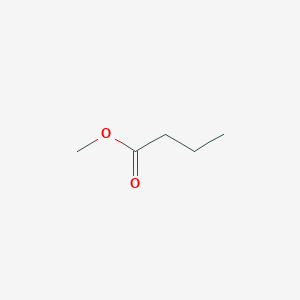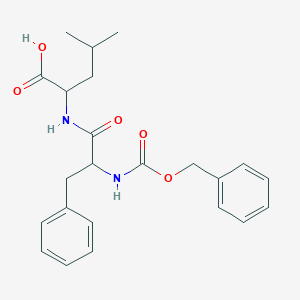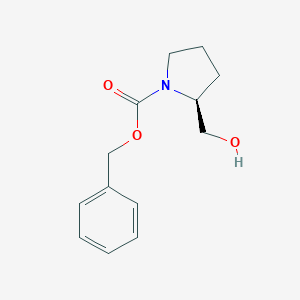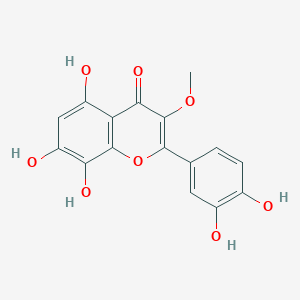
Gossypetin 3-methyl ether
概要
説明
Gossypetin 3-methyl ether is a naturally occurring flavonoid compound found in certain plants, such as those belonging to the Gossypium and Bidens genera . It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and a methoxy group at the 3-position .
準備方法
Synthetic Routes and Reaction Conditions: Gossypetin 3-methyl ether can be synthesized through the methylation of gossypetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials. The plant material is first dried and ground, followed by extraction using solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound. Further purification can be achieved through crystallization.
化学反応の分析
Types of Reactions: Gossypetin 3-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
科学的研究の応用
Gossypetin 3-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Medicine: this compound has shown potential in cancer research due to its ability to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of Gossypetin 3-methyl ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways.
類似化合物との比較
Gossypetin 3-methyl ether can be compared with other flavonoids such as quercetin, kaempferol, and myricetin:
Quercetin: Similar to this compound, quercetin has multiple hydroxyl groups but lacks the methoxy group at the 3-position.
Kaempferol: Kaempferol has fewer hydroxyl groups compared to this compound and lacks the methoxy group.
Myricetin: Myricetin has more hydroxyl groups than this compound and lacks the methoxy group.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile and reactivity .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHKPDQFOBROCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86749-51-1 | |
| Record name | Gossypetin 3-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GOSSYPETIN 3-METHYLETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of gossypetin methyl ethers in the plant kingdom?
A1: Gossypetin methyl ethers, particularly gossypetin 7-methyl ether and gossypetin 3'-methyl ether, play a crucial role as yellow flower pigments in certain plant species within the Rutaceae family. [, ] Specifically, gossypetin 7-methyl ether 3-rutinoside is responsible for the yellow coloration in Ruta graveolens and five other Ruta species. [, ] In contrast, four Haplophyllum species derive their yellow flower color from gossypetin 3'-methyl ether 7-glucoside. [, ]
Q2: Does the presence of carotenoids affect the yellow coloration imparted by gossypetin methyl ethers?
A2: While carotenoids are present alongside gossypetin 7-methyl ether 3-rutinoside in Ruta graveolens, research indicates that these pigments do not contribute to UV patterning. [, ] The petals of Ruta graveolens exhibit uniform UV absorption, suggesting that the yellow coloration is primarily attributed to the gossypetin derivative. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


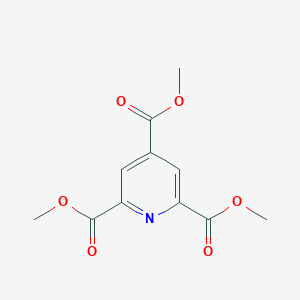

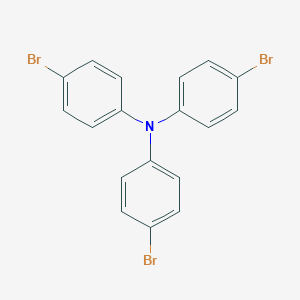

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
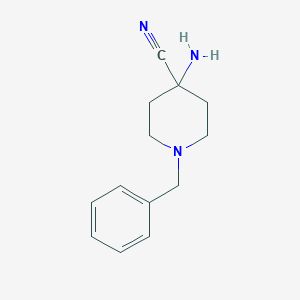
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
